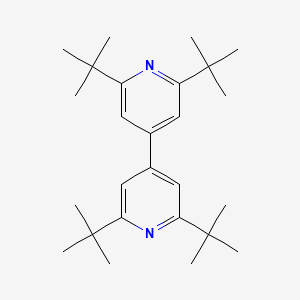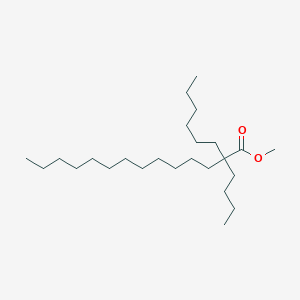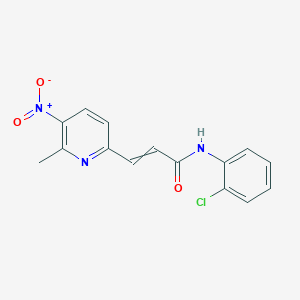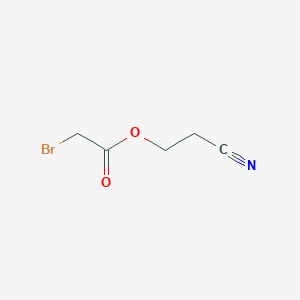
Quinoline, 1-(5-chloro-2-methylphenyl)-1,5,6,7-tetrahydro-2,4-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline, 1-(5-chloro-2-methylphenyl)-1,5,6,7-tetrahydro-2,4-diphenyl- is a complex organic compound belonging to the quinoline family Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, materials science, and organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 1-(5-chloro-2-methylphenyl)-1,5,6,7-tetrahydro-2,4-diphenyl- can be achieved through several synthetic routes. One common method involves the aza-Diels–Alder reaction, which employs an electron-deficient diene and an electron-rich conjugated dienophile. The reaction typically requires a Lewis acid catalyst and proceeds via a [4+2]-cycloaddition mechanism, followed by oxidation to form the quinoline moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Quinoline, 1-(5-chloro-2-methylphenyl)-1,5,6,7-tetrahydro-2,4-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
Quinoline, 1-(5-chloro-2-methylphenyl)-1,5,6,7-tetrahydro-2,4-diphenyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of materials with specific electronic and photophysical properties.
Wirkmechanismus
The mechanism of action of Quinoline, 1-(5-chloro-2-methylphenyl)-1,5,6,7-tetrahydro-2,4-diphenyl- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinazoline: Another heterocyclic compound with similar structural features.
Uniqueness
Quinoline, 1-(5-chloro-2-methylphenyl)-1,5,6,7-tetrahydro-2,4-diphenyl- is unique due to its specific substituents and structural configuration, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
89409-28-9 |
|---|---|
Molekularformel |
C28H24ClN |
Molekulargewicht |
409.9 g/mol |
IUPAC-Name |
1-(5-chloro-2-methylphenyl)-2,4-diphenyl-6,7-dihydro-5H-quinoline |
InChI |
InChI=1S/C28H24ClN/c1-20-16-17-23(29)18-27(20)30-26-15-9-8-14-24(26)25(21-10-4-2-5-11-21)19-28(30)22-12-6-3-7-13-22/h2-7,10-13,15-19H,8-9,14H2,1H3 |
InChI-Schlüssel |
FUWHJPDUTYWGOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)Cl)N2C3=CCCCC3=C(C=C2C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one](/img/structure/B14374974.png)



![N-[4,4-Bis(4-fluorophenyl)butyl]-4-fluorobenzamide](/img/structure/B14374995.png)




![10-[(Piperidin-3-YL)methyl]-10H-phenothiazine](/img/structure/B14375032.png)



![2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol](/img/structure/B14375064.png)
